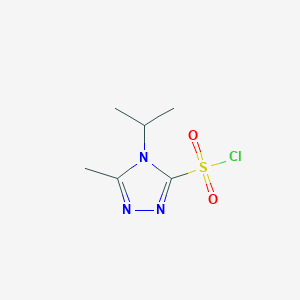

5-Methyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride

Description

Properties

Molecular Formula |

C6H10ClN3O2S |

|---|---|

Molecular Weight |

223.68 g/mol |

IUPAC Name |

5-methyl-4-propan-2-yl-1,2,4-triazole-3-sulfonyl chloride |

InChI |

InChI=1S/C6H10ClN3O2S/c1-4(2)10-5(3)8-9-6(10)13(7,11)12/h4H,1-3H3 |

InChI Key |

IQTDSFKDBWDEIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N1C(C)C)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The chlorination of 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol proceeds via a two-step oxidation process:

- Formation of Sulfenyl Chloride :

$$ \text{RSH} + \text{Cl}_2 \rightarrow \text{RSCl} + \text{HCl} $$ - Oxidation to Sulfonyl Chloride :

$$ \text{RSCl} + \text{Cl}2 + \text{H}2\text{O} \rightarrow \text{RSO}_2\text{Cl} + 2\text{HCl} $$

The reaction is conducted in an aqueous hydrochloric acid medium (5–40% w/v) at temperatures between 0–25°C to mitigate exothermic side reactions. A chlorine stoichiometry of 2.9–3.2 moles per mole of thiol ensures complete conversion, with agitation enhancing gas-liquid contact.

Workup and Isolation

The product precipitates as a wet solid contaminated with residual HCl. Rapid filtration and drying under vacuum (40–60°C) are essential to prevent hydrolysis to the sulfonic acid. Yields for analogous triazole systems under these conditions range from 70–85% .

Chlorination in Acetic Acid Medium

Alternative Acidic Media

Substituting hydrochloric acid with 33% aqueous acetic acid offers milder acidity, reducing corrosion risks and improving solubility of hydrophobic intermediates. A suspension of the thiol in acetic acid is saturated with chlorine gas at 0–30°C over 30–60 minutes, achieving near-quantitative conversion.

Advantages and Limitations

- Advantages : Enhanced stability of the sulfonyl chloride intermediate, facilitating direct use in downstream reactions without isolation.

- Limitations : Higher acetic acid concentrations may necessitate additional purification steps to remove acetylated byproducts.

Comparative Analysis of Chlorination Methods

Practical Considerations and Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Catalysts: In some cases, catalysts such as bases or acids may be used to facilitate the reaction.

Major Products

The major products formed from these reactions are typically sulfonamide derivatives, which have various applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex chemical entities.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions. The specific pathways involved depend on the nature of the derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related 1,2,4-triazole-3-sulfonyl chloride derivatives is provided below, focusing on molecular properties and substituent effects.

Table 1: Structural and Molecular Comparison

Key Comparative Insights:

Substituent Effects on Reactivity: The base compound (4H-1,2,4-triazole-3-sulfonyl chloride) lacks substituents, enabling rapid nucleophilic substitution reactions. Its small size facilitates reactions in sterically constrained environments . However, the methyl group at position 5 may mildly stabilize the triazole ring electronically. 4-Methyl-5-isobutyl derivative : The isobutyl group at position 5 increases lipophilicity, which could enhance membrane permeability in biological applications. The methyl group at position 4 offers moderate steric shielding.

Physicochemical Properties :

- Molecular Weight : The target compound (~223.6 g/mol) is lighter than the isobutyl derivative (237.71 g/mol) due to fewer carbons in its substituents.

- Hydrophobicity : Isobutyl and isopropyl groups increase logP values compared to the unsubstituted base compound, influencing solubility and bioavailability.

Applications: Pharmaceuticals: Sulfonyl chlorides are pivotal in synthesizing sulfonamide drugs. For example, triazole derivatives with methoxypyrrolidinyl groups (e.g., ’s compound) demonstrate versatility in drug design .

Biological Activity

5-Methyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and other pharmacological effects.

The compound has the following chemical characteristics:

- Molecular Formula : C₆H₁₀ClN₃O₂S

- Molecular Weight : 223.68 g/mol

- CAS Number : 1565722-63-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its efficacy against different cell lines and pathogens.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A structure-activity relationship (SAR) analysis indicates that modifications in the triazole ring can enhance anticancer properties. For instance, compounds with electron-donating groups showed increased activity against cancer cell lines such as HeLa (cervical cancer) and SMMC-7721 (liver cancer) with IC₅₀ values reported as low as 0.071 μM for certain derivatives .

| Compound | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 5-Methyl-4-(propan-2-YL)-4H-triazole | HeLa | 0.126 | |

| 5-Methyl-4-(propan-2-YL)-4H-triazole | SMMC-7721 | 0.071 | |

| 5-Methyl-4-(propan-2-YL)-4H-triazole | K562 (leukemia) | 0.164 |

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains, suggesting a mechanism that involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized novel derivatives of triazoles and evaluated their biological activities. The findings indicated that certain modifications led to enhanced activity against specific cancer cell lines, reinforcing the importance of chemical structure in determining biological efficacy .

- Antimicrobial Studies : Another research focused on the antimicrobial activity of triazole derivatives, including sulfonyl chlorides. The results showed promising activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in developing new antibiotics .

- Mechanistic Insights : The mechanism of action for some triazole derivatives has been studied using molecular docking simulations, indicating that these compounds may inhibit key enzymes involved in cell proliferation and survival in cancer cells .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Methyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride?

- Methodology : The compound can be synthesized via nucleophilic substitution of the corresponding triazole-thiol with sulfonyl chloride reagents. For analogous triazole derivatives, optimized protocols involve heating 5-substituted-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid to form thioacetic intermediates, followed by sulfonylation (e.g., using ClSO₂R under anhydrous conditions). Post-synthetic purification via recrystallization (ethanol/water mixtures) and validation via thin-layer chromatography (TLC) are critical for ensuring purity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodology :

- Elemental analysis ensures correct stoichiometry.

- IR spectrophotometry identifies functional groups (e.g., S=O stretches at ~1350–1150 cm⁻¹ for sulfonyl chloride, C-S bonds at ~600–700 cm⁻¹) .

- ¹H/¹³C-NMR resolves substituent environments (e.g., isopropyl protons at δ ~1.2–1.4 ppm, methyl groups on triazole at δ ~2.5 ppm) .

- LC-MS confirms molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodology :

- Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (chloroform) using gravimetric analysis.

- Stability : Monitor hydrolytic degradation (e.g., in aqueous buffers at varying pH) via HPLC or TLC. For sulfonyl chlorides, anhydrous storage at –20°C is recommended to prevent hydrolysis .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this sulfonyl chloride in nucleophilic substitutions?

- Methodology :

- Density Functional Theory (DFT) calculates electrophilicity indices (e.g., Fukui functions) to identify reactive sites on the sulfonyl chloride group.

- Molecular docking predicts interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina. Validate with experimental kinetic studies (e.g., reaction rates with amines/thiols) .

Q. How can structural modifications to the triazole core enhance pharmacological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying R-groups (e.g., alkyl, aryl) at the 4-position.

- Biological screening : Test in vitro for enzyme inhibition (e.g., cyclooxygenase-2) or antimicrobial activity (MIC assays). Compare with reference drugs using IC₅₀/EC₅₀ values .

Q. What analytical approaches resolve contradictions in spectral data for structurally similar triazole derivatives?

- Methodology :

- Cross-validation : Combine 2D-NMR (HSQC, HMBC) to resolve overlapping signals.

- X-ray crystallography (if crystalline) provides unambiguous confirmation of substituent geometry, as seen in studies of 4-(2-methoxyphenyl)-triazole derivatives .

Q. How should researchers handle discrepancies in reaction yields during scale-up synthesis?

- Methodology :

- Process optimization : Adjust reaction parameters (e.g., temperature, solvent polarity) via Design of Experiments (DoE).

- Byproduct analysis : Use LC-MS or GC-MS to identify impurities. For sulfonyl chlorides, trace water may hydrolyze the product; use molecular sieves or anhydrous solvents .

Q. What strategies are recommended for evaluating the compound’s potential in drug discovery pipelines?

- Methodology :

- ADME profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and toxicity (HEK293 cell viability).

- In vivo efficacy : Proceed to rodent models after confirming in vitro activity and low cytotoxicity (IC₅₀ > 100 µM in HepG2 cells) .

Methodological Tables

Table 1: Key Characterization Data for Triazole Derivatives

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C (reflux) | Maximizes sulfonylation |

| Solvent | Anhydrous DMF or THF | Prevents hydrolysis |

| Catalyst | None (base-free conditions) | Reduces byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.